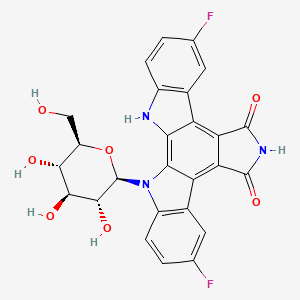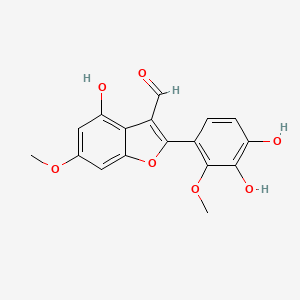![molecular formula C32H46N7O20P3S B1242575 [hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)
[hydroxy(phenyl)methyl]succinyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[hydroxy(phenyl)methyl]succinyl-CoA is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of [hydroxy(phenyl)methyl]succinic acid.
Aplicaciones Científicas De Investigación
1. Role in Ketogenesis Regulation
Hydroxy(phenyl)methyl succinyl-CoA plays a role in the regulation of ketogenesis. Research indicates that succinyl-CoA can inactivate key enzymes involved in ketogenesis, such as 3-hydroxy-3-methylglutaryl-CoA synthase. This inactivation occurs through the enzyme catalyzing its own succinylation, suggesting a control mechanism in ketogenesis flux (Lowe & Tubbs, 1985).
2. Interaction with Mitochondrial Enzymes
Succinyl-CoA has been shown to interact with various mitochondrial enzymes. It inhibits 3-hydroxy-3-methylglutaryl-CoA lyase, an enzyme critical in ketone body production. This inhibition is partially competitive, affecting enzyme activities in different physiological conditions such as starvation or diabetes (Deana, Rigoni, & Galzigna, 1979).
3. Applications in Bioengineering
The compound's derivatives are utilized in bioengineering applications, such as in genetically engineered strains of Pseudomonas putida for the production of hydroxy-n-phenylalkanoic acids. These compounds have biochemical, pharmaceutical, and industrial significance (Sandoval et al., 2005).
4. Impact on Cellular Metabolism
Succinyl-CoA plays a role in cellular metabolism, particularly in insulin secretion and fatty acid catabolism. For instance, changes in its levels can influence the switch from fatty acid catabolism to lipid synthesis in pancreatic beta-cells, suggesting a role in insulin secretion regulation (Corkey et al., 1989).
5. Microbial Metabolism
Microorganisms, such as certain Pseudomonadaceae, utilize hydroxy(phenyl)methyl succinyl-CoA derivatives for metabolism. These organisms can use 3-hydroxy-3-methylglutarate as a sole carbon source, converting it into various metabolic intermediates (Ahmad & Siddiqi, 1973).
Propiedades
Nombre del producto |
[hydroxy(phenyl)methyl]succinyl-CoA |
|---|---|
Fórmula molecular |
C32H46N7O20P3S |
Peso molecular |
973.7 g/mol |
Nombre IUPAC |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C32H46N7O20P3S/c1-32(2,26(45)29(46)35-9-8-20(40)34-10-11-63-31(47)18(12-21(41)42)23(43)17-6-4-3-5-7-17)14-56-62(53,54)59-61(51,52)55-13-19-25(58-60(48,49)50)24(44)30(57-19)39-16-38-22-27(33)36-15-37-28(22)39/h3-7,15-16,18-19,23-26,30,43-45H,8-14H2,1-2H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t18?,19-,23?,24-,25-,26+,30-/m1/s1 |
Clave InChI |
DVSQFPLMOLPRDU-ONDZYRKQSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC=CC=C4)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)

![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)
![TG(16:0/16:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1242498.png)
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)

![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)

![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)

